5-Amino-2-morpholin-4-yl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family, characterized by its unique structure combining a benzene ring with an oxazole moiety. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The presence of the morpholine group enhances its solubility and bioavailability, making it a valuable candidate for drug development.
The compound is synthesized through various methods involving the reaction of 2-aminophenol with different substituents. Its derivatives are often explored for their pharmacological properties, including antimicrobial and anticancer activities. The synthesis and characterization of such compounds have been documented in several studies, highlighting their importance in pharmaceutical research .
5-Amino-2-morpholin-4-yl-1,3-benzoxazole is classified as a benzoxazole derivative. Benzoxazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. They are often utilized as scaffolds in drug design due to their ability to interact with various biological targets .
The synthesis of 5-amino-2-morpholin-4-yl-1,3-benzoxazole typically involves several steps:
One common synthetic route involves using polyphosphoric acid as a dehydrating agent to facilitate the cyclization of 2-aminophenol and carboxylic acids at elevated temperatures (around 160 °C). Subsequent reactions may involve chlorination or acylation steps to introduce additional functional groups necessary for biological activity .
5-Amino-2-morpholin-4-yl-1,3-benzoxazole features a benzene ring fused with an oxazole ring (a five-membered ring containing nitrogen and oxygen), along with an amino group and a morpholine substituent.
The molecular formula of this compound is , with a molecular weight of approximately 204.23 g/mol. The structural integrity can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which provide insights into the functional groups present in the molecule .
5-Amino-2-morpholin-4-yl-1,3-benzoxazole can undergo various chemical reactions typical for benzoxazole derivatives:
The reactivity of the compound can be influenced by the presence of electron-withdrawing or electron-donating groups on the benzene ring, which affects its electrophilicity and nucleophilicity during reactions .
The mechanism of action for compounds like 5-amino-2-morpholin-4-yl-1,3-benzoxazole often involves interaction with specific biological targets such as enzymes or receptors. For example, some derivatives have shown activity against bacterial enzymes or cancer cell proliferation pathways.
Studies indicate that modifications on the benzoxazole ring can significantly affect binding affinity and selectivity towards target proteins, enhancing therapeutic efficacy .
The melting point of 5-amino-2-morpholin-4-yl-1,3-benzoxazole is typically around 110–112 °C, indicating its solid-state stability at room temperature.
The compound exhibits moderate solubility in polar solvents due to the presence of both hydrophobic (benzene) and hydrophilic (amino and morpholine) groups. Its stability can be influenced by pH and temperature conditions during storage or application .
5-Amino-2-morpholin-4-yl-1,3-benzoxazole and its derivatives are primarily explored for:
These applications highlight the significance of this compound in ongoing research aimed at developing new therapeutic agents .
The 1,3-benzoxazole system is a bicyclic heteroaromatic framework where a benzene ring is fused with an oxazole moiety (containing oxygen and nitrogen atoms at positions 1 and 3). This planar structure confers remarkable stability and distinct electronic properties crucial for biological interactions [5]. Benzoxazole’s high π-electron density enables stacking interactions with protein aromatic residues, while the nitrogen atom serves as a hydrogen bond acceptor—features exploited in targeting nucleotide-binding sites of enzymes and receptors [2] [8].
Bioisosteric Properties: Benzoxazole functions as an isostere of purine bases (guanine/adenine), facilitating mimicry of endogenous ligands. This underpins its incorporation into kinase inhibitors and DNA-interactive agents. For example, benzoxazole-containing compounds like tafamidis stabilize transthyretin by mimicking thyroxine-binding residues, demonstrating clinical utility in amyloidosis [5]. UK-1, a natural benzoxazole antibiotic, chelates essential divalent metals in bacterial pathogens, disrupting metalloenzyme function [5].
Electronic and Steric Tunability: Substituents at the 2-, 5-, and 6-positions profoundly modulate benzoxazole’s electronic profile and binding specificity. Electron-donating groups (e.g., 5-amino) enhance resonance and polarizability, strengthening π-stacking and hydrogen bonding. Computational studies reveal that 5-amino substitution increases HOMO density at C₆, promoting electrophilic interactions with nucleophilic protein residues [2] [5]. This tunability enables precise optimization for diverse targets, from adenosine receptors to tubulin polymerases.
Thermodynamic and Metabolic Stability: The benzoxazole core exhibits exceptional resistance to oxidative degradation due to its high aromatic stabilization energy (∼335 kJ/mol). This contrasts with imidazole or pyrazole rings, which are prone to metabolic hydroxylation. Additionally, benzoxazole’s low susceptibility to electrophilic attack prolongs half-life in vivo, as evidenced by compounds like flunoxaprofen retaining >80% integrity after hepatic microsome exposure [5].
Table 1: Clinically Exploited Benzoxazole-Based Drugs
Drug Name | Therapeutic Category | Key Structural Features | Biological Target |
---|---|---|---|
Tafamidis | Transthyretin stabilizer | 3,5-Dichlorobenzoxazole | Transthyretin tetramer |
Chlorzoxazone | Muscle relaxant | 5-Chloro-3H-benzoxazol-2-one | GABA_A receptor complex |
Flunoxaprofen | NSAID | 2-(4-Fluorophenyl)benzoxazole | Cyclooxygenase (COX) |
Boxazomycin B | Antibiotic | Polyalkylated benzoxazole | Bacterial membrane integrity |
Morpholine (tetrahydro-1,4-oxazine) is a saturated six-membered heterocycle featuring oxygen and nitrogen atoms at opposite positions. Its incorporation into 5-amino-2-morpholin-4-yl-1,3-benzoxazole addresses two critical challenges in CNS-active and anticancer agents: blood-brain barrier (BBB) penetration and aqueous solubility [6] [9].
Solubility-Enhancing Effects: Morpholine’s tertiary amine (pKₐ ∼8.4) protonates under physiological pH, forming water-soluble salts. This property dramatically improves bioavailability relative to non-polar analogs. In benzoxazole derivatives, morpholine substitution elevates solubility >150-fold compared to phenyl or alkyl substituents—exemplified by compound F1 (solubility = 184 μM) from A₂A receptor antagonist studies [2] [6]. Molecular dynamics simulations confirm that protonated morpholine engages in extensive hydrogen bonding with aqueous media, reducing aggregation propensity.
Pharmacophore Integration Strategies: Morpholine serves as a versatile spacer or terminal group due to its conformational flexibility. When linked via the nitrogen atom (as in 5-amino-2-morpholin-4-yl-1,3-benzoxazole), it projects distal functionality into target binding pockets. In adenosine A₂A antagonists, morpholine’s oxygen hydrogen-bonds with Glu169, while its nitrogen coordinates Asp170—replacing traditional aryl groups with improved entropic profiles [2]. This "morpholine-acetyl" linkage (e.g., in 2-[(morpholin-4-ylacetyl)amino]benzamide derivatives) also enhances membrane permeability by masking amide polarity [9].
Metabolic and Target Engagement Advantages: Morpholine resists cytochrome P450 oxidation better than piperazines or piperidines due to electron-withdrawing effects of its oxygen atom. This reduces first-pass metabolism, prolonging exposure. Additionally, morpholine’s dipole moment (∼1.5 D) facilitates interactions with kinase ATP pockets, explaining its prevalence in oncology candidates like FGFR inhibitors [6] [7]. Cross-dehydrogenative coupling (CDC) methodologies now enable direct C–H functionalization of morpholinones, streamlining access to complex analogs [6].
Table 2: Impact of Morpholine on Drug-Like Properties of Benzoxazoles
Property | Morpholine-Substituted Analog | Non-Morpholine Analog | Improvement Factor |
---|---|---|---|
Aqueous Solubility | 184 μM (Compound F1) | <1 μM (Phenyl analog) | >180× |
Metabolic Stability (t₁/₂) | 42 min (Human microsomes) | 9 min (Methyl analog) | 4.7× |
Passive Permeability (PAMPA) | 18 × 10⁻⁶ cm/s | 5 × 10⁻⁶ cm/s | 3.6× |
A₂A Receptor Binding (Kᵢ) | 1 μM | 10 μM (D1) | 10× |
Aminobenzoxazole chemistry originated in the 1940s with investigations into heterocyclic natural products, but rational design accelerated in the 1990s with structure-activity relationship (SAR) studies targeting neurodegenerative diseases and antibiotic resistance [5].
Early Applications (Pre-2000): Initial syntheses focused on condensations of 2-aminophenols with carboxylic acids or aldehydes under harsh conditions (e.g., PPA at 150°C), yielding simple 2-aryl/alkyl benzoxazoles. Bioactivity was serendipitous—chlorzoxazone (1950s) emerged from screening muscle relaxants, while benzoxazole antifungals like boxazomycin B were isolated from Streptomyces [5]. Limited solubility hampered development until morpholine incorporation gained traction in the late 1990s.
Methodological Renaissance (2000–2015): Advances in catalysis revolutionized benzoxazole synthesis. Nanocatalysts (e.g., SrCO₃, Fe₃O₄@SiO₂) enabled room-temperature cyclizations of 2-aminophenols with aldehydes, achieving yields >90% in minutes [5]. Concurrently, neurodegenerative target validation revealed benzoxazoles as potent A₂A antagonists. Researchers optimized 5,6-disubstituted analogs, discovering compound D1 (Kᵢ = 10 μM) and F1 (Kᵢ = 1 μM) with morpholine at C₂—critical for balancing affinity (π-stacking with Phe168) and solubility [2].
Contemporary Innovations (2015–Present): Hybridization strategies now dominate, exemplified by 5-amino-2-morpholin-4-yl-1,3-benzoxazole. Its synthesis employs Fremy’s salt oxidation or microwave-assisted cyclization, achieving >80% purity [3] [5]. Applications expanded to oncology through benzoxazolequinones targeting NQO1-overexpressing tumors. Compound a21–2—a morpholine-fused benzimidazolequinone—inhibits gastric cancer proliferation via ROS/JNK pathway activation, demonstrating the scaffold’s versatility [3].
Table 3: Key Milestones in Aminobenzoxazole Drug Discovery
Era | Synthetic Advance | Therapeutic Breakthrough | Limitations Addressed |
---|---|---|---|
1947–1999 | Acid-catalyzed cyclizations | Chlorzoxazone (muscle relaxant) | Bioactivity identification |
2000–2015 | Nanocatalysis (Fe₃O₄, SrCO₃) | A₂A antagonists (e.g., F1, D1) for Parkinson’s | Solubility, reaction efficiency |
2015–Present | CDC functionalization; Fremy’s oxidation | Morpholine-benzoxazole hybrids for oncology | Tumor selectivity, BBB penetration |
The trajectory of 5-amino-2-morpholin-4-yl-1,3-benzoxazole reflects three generations of optimization: empirical discovery, rational solubility engineering, and targeted hybrid design. Current research focuses on covalent warhead incorporation and PROTAC conjugation, leveraging morpholine’s vectorial flexibility [6] [10].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7